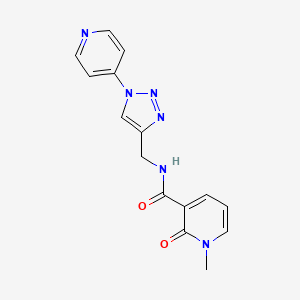

1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c1-20-8-2-3-13(15(20)23)14(22)17-9-11-10-21(19-18-11)12-4-6-16-7-5-12/h2-8,10H,9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPWJVPISFFADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide represents a novel hybrid structure that combines a dihydropyridine moiety with a pyridinyl triazole. This structural combination has garnered interest due to the potential biological activities associated with both components. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

Pharmacological Profile

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The hybrid nature of the compound may enhance its efficacy due to synergistic effects between the dihydropyridine and triazole moieties.

2. Anticancer Properties

Research has demonstrated that triazole-containing compounds possess anticancer activity. For example, studies have reported that certain triazole derivatives inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific anticancer activity of the compound remains to be fully elucidated but suggests potential for further investigation.

3. Antiviral Effects

The antiviral properties of triazole derivatives are well-documented, particularly against viral infections such as HIV and hepatitis C . The incorporation of a pyridinyl group may enhance these effects by improving binding affinity to viral proteins.

4. Anti-inflammatory Activity

Compounds similar to the one have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines . This property could be beneficial in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition: Many triazole derivatives act as enzyme inhibitors, targeting specific pathways critical for microbial survival or cancer cell proliferation .

- Receptor Modulation: The dihydropyridine component may interact with calcium channels or other receptors involved in various physiological processes .

Case Studies

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis:

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

- Core Structure : Pyrazolo[3,4-b]pyridine (a fused bicyclic system).

- Substituents : Ethyl-methyl-pyrazole and phenyl groups.

- Molecular Formula : C₂₁H₂₂N₆O; Molecular Weight : 374.4 .

1-((3-Chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852366-17-7)

- Core Structure : 1,2-Dihydropyridine with a 2-oxo group.

- Substituents : 3-Chlorobenzyloxy and benzothiazole groups.

- Molecular Formula : C₂₁H₁₆ClN₃O₃S; Molecular Weight : 425.9 .

1-Methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide

- Core Structure : 1,2-Dihydropyridine.

- Substituents : Thiophene-pyridinyl group.

2-Oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide

- Core Structure : Coumarin (chromene) with a 2-oxo group.

- Substituents : Triazolylmethyl-pyridinyl group.

- Key Differences : The coumarin core confers fluorescence properties, making this compound suitable for optical applications, unlike the dihydropyridine-based target molecule .

Comparative Analysis Table

| Compound (Core Structure) | Molecular Formula | Molecular Weight | Key Substituents | Hypothesized Applications |

|---|---|---|---|---|

| Target Compound (1,2-dihydropyridine) | Not provided | - | Triazolylmethyl-pyridinyl | Kinase inhibition, redox modulation |

| CAS 1005612-70-3 (Pyrazolo-pyridine) | C₂₁H₂₂N₆O | 374.4 | Ethyl-methyl-pyrazole, phenyl | Pharmaceutical intermediates |

| CAS 852366-17-7 (1,2-dihydropyridine) | C₂₁H₁₆ClN₃O₃S | 425.9 | Benzothiazole, 3-chlorobenzyloxy | Enzyme modulation, CNS targets |

| Thiophene-pyridinyl analog | Not provided | - | Thiophene-pyridinyl | Metabolic stability optimization |

| Coumarin analog | Not provided | - | Triazolylmethyl-pyridinyl | Fluorescent probes, imaging agents |

Implications of Structural Variations

- Dihydropyridine vs. Pyrazolo-Pyridine : The dihydropyridine core’s redox activity may favor applications in electron-transfer processes, while the pyrazolo-pyridine’s rigidity suits materials science .

- Triazole vs. Thiophene : Triazole’s nitrogen-rich structure supports hydrogen bonding in drug-receptor interactions, whereas thiophene’s sulfur enhances lipophilicity and bioavailability .

- Coumarin vs.

Q & A

Q. Table 1: Representative ¹H NMR Data (DMSO-d₆, 400 MHz)

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyridinone NH | 11.55 | Singlet | |

| Triazole CH | 8.63 | Singlet | |

| Methyl (N-CH₃) | 2.23 | Singlet | |

| Dihydropyridine CH | 6.75 | Singlet |

Advanced Question: How can synthetic yield be optimized during scale-up?

Answer:

Key strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity and intermediate stability .

- Stoichiometry Control : Maintain a 1.1:1 molar ratio of alkylating agent (RCH₂Cl) to the core heterocycle to minimize side reactions .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) to isolate high-purity product .

Q. Table 2: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 20–25°C | Prevents decomposition | |

| Catalyst (K₂CO₃) | 1.2 equivalents | Enhances nucleophilicity | |

| Reaction Time | 12–24 hours | Ensures completion |

Basic Question: What are common impurities in synthesis, and how are they addressed?

Answer:

Typical impurities include:

- Unreacted Starting Materials : Detectable via TLC or HPLC. Remove by iterative washing (e.g., ethyl acetate) .

- Byproducts from Side Reactions : E.g., over-alkylation products. Mitigate by strict stoichiometric control .

- Residual Solvents : Quantify using GC-MS and eliminate via vacuum drying .

Advanced Question: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

Focus on modular substitutions:

Q. Table 3: Analog Design Case Studies

| Modification Site | Example Substituent | Biological Impact (Hypothetical) | Reference |

|---|---|---|---|

| Pyridine C-4 | 4-CF₃ | Enhanced metabolic stability | |

| Triazole C-1 | 1-(3-Fluorophenyl) | Improved target affinity |

Advanced Question: How to resolve contradictions in reported spectral or physical data?

Answer:

Address discrepancies via:

- Standardized Protocols : Use identical NMR solvents (e.g., DMSO-d₆) and calibration .

- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere) .

- Crystallography : Confirm solid-state structure via single-crystal X-ray diffraction if NMR data conflicts .

Example: A study reported a melting point of 172–173°C for a related dihydropyridine carboxamide, while another noted 168–170°C. Differences may arise from polymorphic forms or residual solvents, resolved via DSC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.